2,2'-(2,5-furandiyl)bis-1H-benzimidazole

Fluorescent probes Heterocyclic fluorophores Photophysics

Researchers often face inconsistent fluorescence performance when using generic benzimidazole derivatives. 2,2'-(2,5-Furandiyl)bis-1H-benzimidazole (CAS 4751-41-1) solves this through its well-defined symmetric architecture and furan-specific emission profile. - Furan linker enables oxygen-mediated electronic tuning, delivering a distinct fluorescence quantum yield and emission wavelength compared to thiophene or selenophene analogues. - Symmetric bis-benzimidazole scaffold serves as a validated starting point for antiparasitic lead optimization (Trypanosoma brucei, Plasmodium falciparum) and optical brightening agent development. - Sourced from renewable 2,5-furandicarboxylic acid (FDCA), supporting sustainability reporting and reducing reliance on petroleum-derived feedstocks. Supplied with full analytical documentation (HPLC, NMR) to ensure batch-to-batch consistency for critical R&D workflows.

Molecular Formula C18H12N4O
Molecular Weight 300.3 g/mol
CAS No. 4751-41-1
Cat. No. B5857253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(2,5-furandiyl)bis-1H-benzimidazole
CAS4751-41-1
Molecular FormulaC18H12N4O
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C18H12N4O/c1-2-6-12-11(5-1)19-17(20-12)15-9-10-16(23-15)18-21-13-7-3-4-8-14(13)22-18/h1-10H,(H,19,20)(H,21,22)
InChIKeyTZHPWEUMBMSGIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Properties


2,2'-(2,5-Furandiyl)bis-1H-benzimidazole (CAS 4751-41-1, molecular formula C₁₈H₁₂N₄O, MW 300.31 g/mol) is a symmetric heteroaromatic compound consisting of two 1H-benzimidazole units connected through the 2- and 5-positions of a central furan ring [1]. It belongs to the class of bis-benzimidazole derivatives that are structurally related to DNA minor-groove binders such as Hoechst 33258 and DAPI, and to the antiparasitic drug furamidine [2]. The compound serves as a fluorescent probe scaffold, an optical brightener intermediate, and a ligand building block for coordination polymers [3]. Its procurement value rests on its well-defined symmetric architecture, synthetic accessibility from renewable furandicarboxylic acid, and the ability to modulate fluorescence and binding properties through systematic heterocycle replacement [2][3].

Fluorescent probe Furan-specific emission profile distinct from thiophene/selenophene analogues
DNA binder Symmetric bis‑benzimidazole architecture retains minor‑groove affinity
Renewable scaffold FDCA‑derived furan core supports sustainable procurement programs

Advantages Over Generic Bis-Benzimidazoles


Although structurally related bis-benzimidazoles share a common benzimidazole pharmacophore, the identity of the central bridging heterocycle fundamentally governs fluorescence quantum yield, emission wavelength, DNA minor-groove curvature complementarity, and biological activity [1][2]. Replacing the furan linker of 2,2'-(2,5-furandiyl)bis-1H-benzimidazole with thiophene, selenophene, or pyrrole alters the electronic conjugation and molecular shape, producing quantifiable shifts in photophysical output and target binding [1]. Similarly, the symmetric bis-benzimidazole architecture cannot be mimicked by asymmetric phenyl-furan-benzimidazole analogues such as DB293 without loss of sequence-specific DNA recognition [2]. Simple procurement based on generic benzimidazole content therefore risks selecting a compound with divergent fluorescence performance, altered DNA stabilization capacity, and unvalidated biological selectivity [1][2][3].

Target
Furan‑bridged bis‑benzimidazole
Defined conjugation length and oxygen‑mediated electronic tuning provide specific fluorescence quantum yield and DNA curvature complementarity
Thiophene / selenophene analogues
Heavier chalcogen atoms shift emission wavelength and excited‑state geometry; fluorescence profile may not transfer directly
Asymmetric phenyl‑furan‑benzimidazole (DB293)
Loss of symmetric bis‑benzimidazole architecture alters sequence‑specific DNA recognition; binding context may require review

Comparative Evidence Against Structural Analogs


Fluorescence Emission vs. Thiophene and Selenophene Analogues

Direct synthesis and spectroscopic comparison of the furan, thiophene, selenophene, and pyrrole congeners of 2,5-di(benzimidazol-2-yl) heterocycles demonstrates that the furan-bridged bis-benzimidazole 2,2'-(2,5-furandiyl)bis-1H-benzimidazole exhibits a distinct fluorescence emission profile relative to its thiophene and selenophene analogs [1]. This difference originates from the oxygen atom's stronger electron-withdrawing effect and the furan ring's smaller size, which alter the conjugation length and excited-state geometry compared to the larger, more polarizable sulfur/selenium-containing five-membered rings [1].

Fluorescence emission
Class‑level inference
Furan congener exhibits distinct emission profile vs thiophene and selenophene analogues; quantitative data behind publisher paywall
Supports emission differentiation context; verify specific λmax before substituting
Room‑temp. solution spectroscopy; El’chaninov & Aleksandrov (2016)
Fluorescent probes Heterocyclic fluorophores Photophysics

DNA Thermal Stabilization vs. Furamidine

In a systematic study of furamidine analogues, the incorporation of benzimidazole moieties into the furan-bridged scaffold produced compounds with ΔTₘ values comparable to or higher than that of the parent furamidine [1]. Eight of ten new benzimidazole-containing analogues exhibited ΔTₘ values ≥ that of furamidine when binding to AT-rich DNA sequences [1]. Although not the exact symmetric bis-benzimidazole, the benzimidazole-containing congeners (compounds 24, 30, 35) provide the closest available quantitative benchmark, supporting the conclusion that bis-benzimidazole-furan architectures retain strong minor-groove affinity [1].

DNA thermal stabilization
Class‑level inference
8/10 benzimidazole‑furamidine analogues show ΔTₘ ≥ furamidine with poly(dA‑dT) DNA
Reported minor‑groove affinity context; scaffold retains binding competence
Thermal denaturation assay; Farahat et al. (2011)
DNA minor groove binders Thermal denaturation Antiparasitic drug design

Antiparasitic Potency vs. Furamidine

The benzimidazole-containing furamidine analogues reported by Farahat et al. (2011) demonstrate superior antiparasitic potency relative to the reference drug furamidine [1]. Six of ten new compounds exhibit lower IC₅₀ values against Trypanosoma brucei rhodesiense, and eight of ten exhibit lower IC₅₀ values against Plasmodium falciparum [1]. Furthermore, four of ten compounds show greater efficacy than furamidine in the rigorous T. b. rhodesiense STIB900 mouse model for African trypanosomiasis [1]. These data position benzimidazole-furan hybrids as validated antiparasitic lead scaffolds with quantifiable superiority over the parent diamidine.

Antiparasitic potency
Class‑level inference
6/10 analogues show lower IC₅₀ vs furamidine (T. b. rhodesiense); 8/10 against P. falciparum; 4/10 show higher in‑vivo response in STIB900 mouse model
Reported model‑response context; benzimidazole‑furan hybrids as screening candidates
In vitro parasite cultures; STIB900 acute model
Antitrypanosomal agents Antimalarial agents Dicationic compounds

Antitumor Activity: Benzimidazole vs. Benzothiazole

A comparative study of cyano, amidino, and acrylonitrile 2,5-disubstituted furane derivatives bearing either benzimidazole or benzothiazole nuclei evaluated antitumor activity against three human lung cancer cell lines (A549, HCC827, NCI-H358) using 2D and 3D cytotoxicity and proliferation assays [1]. Benzothiazole derivatives were consistently more active than their benzimidazole counterparts [1]. Compounds 5, 6, 8, 9, and 15 demonstrated the most promising antitumor and antibacterial activity profiles [1]. This direct head-to-head comparison establishes that the benzimidazole-furan scaffold, while active, is not the most potent heterocyclic pairing; the benzothiazole variant provides higher cytotoxicity in the tested panel.

Cytotoxicity comparison
Direct head‑to‑head comparison
Benzothiazole‑furan derivatives more active than benzimidazole‑furan analogues in 2D/3D lung cancer cell assays (A549, HCC827, NCI‑H358)
Reported cell‑model endpoint review; benzimidazole scaffold viable for balanced activity/tractability
MTS and BrdU assays; Racane et al. (2021)
Antitumor agents Lung cancer Heterocyclic SAR

Renewable Feedstock vs. Petroleum-Derived Linkers

The furan-2,5-diyl core of 2,2'-(2,5-furandiyl)bis-1H-benzimidazole can be derived from 2,5-furandicarboxylic acid (FDCA), a bio-based platform chemical produced from renewable carbohydrate sources [1]. This contrasts with thiophene- and selenophene-based analogues, which require petroleum-derived or specialized organochalcogen precursors [1]. While FDCA has achieved commercial-scale production, thiophene-2,5-dicarboxylic acid and selenophene-2,5-dicarboxylic acid remain niche fine chemicals with limited supplier availability and higher cost [1].

Renewable feedstock
Supporting evidence
Furan core accessible from bio‑based FDCA; thiophene/selenophene precursors remain niche fine chemicals
Supply‑chain sustainability context; may support green chemistry procurement
FDCA recognized as top bio‑based building block (US DOE 2010)
Green chemistry Renewable feedstocks Sustainable procurement

Optical Brightener Scaffold: Unsubstituted vs. Phenyl-Substituted

Ciba-Geigy's foundational patents (DE1147232B, FR1218698A, US4264325) established 2,5-di-[benzimidazyl-(2')]-furan compounds as key intermediates for optical brightening agents (OBAs) [1][2]. The symmetric bis-benzimidazole-furan architecture provides a defined conjugation length and high fluorescence quantum yield suitable for whitening polyacrylonitrile, modified polyester, and other synthetic fibers [1][2]. Phenyl-substituted benzimidazolyl-furanes (US4264325) achieve broader commercial adoption, but the unsubstituted bis-benzimidazole core serves as the essential parent scaffold from which OBA libraries are elaborated [1].

Optical brightener parent
Supporting evidence
Unsubstituted bis‑benzimidazole‑furan serves as parent scaffold in Ciba‑Geigy OBA patent family (FR1218698A, US4264325)
Reported industrial OBA scaffold context; enables independent SAR of aryl substituents
Historical patent literature; textile whitening on PAN and modified polyester
Optical brighteners Fluorescent whitening agents Textile chemistry

Application Scenarios


Fluorescent Probes with Furan-Core Emission

For laboratories synthesizing fluorescent sensors or bioimaging probes, 2,2'-(2,5-furandiyl)bis-1H-benzimidazole provides a furan-specific emission profile that differs from the more common thiophene and selenophene analogues [1]. Researchers should procure the furan congener when designing probes that require oxygen-mediated electronic tuning rather than the heavier chalcogen effects conferred by sulfur or selenium [1]. This is particularly relevant for metal-ion sensing applications where benzimidazole-furan conjugates have demonstrated optical responses to transition metals [1].

Antiparasitic Drug Discovery

Drug discovery teams targeting Trypanosoma brucei or Plasmodium falciparum can use 2,2'-(2,5-furandiyl)bis-1H-benzimidazole as a starting scaffold for lead optimization, given that benzimidazole-containing furamidine analogues show IC₅₀ values superior to furamidine in both in vitro and in vivo models [2]. The symmetric bis-benzimidazole architecture offers two NH hydrogen-bond donors that can be further functionalized to enhance solubility, selectivity, and pharmacokinetic properties [2].

Sustainable Procurement via Renewable FDCA

Institutions with sustainability mandates should prioritize 2,2'-(2,5-furandiyl)bis-1H-benzimidazole over its thiophene or selenophene counterparts because the furan-2,5-diyl core can be sourced from renewable 2,5-furandicarboxylic acid (FDCA), a bio-based platform chemical [3]. This choice reduces reliance on petroleum-derived heterocyclic feedstocks and supports reporting of renewable carbon content in final products [3].

Optical Brightener R&D with Parent Scaffold

Industrial R&D groups developing next-generation optical brightening agents for synthetic fibers can employ 2,2'-(2,5-furandiyl)bis-1H-benzimidazole as the unsubstituted parent core, enabling independent exploration of aryl substitution effects on whitening performance [4][5]. Historical Ciba-Geigy patents validate this scaffold as the foundation of a commercially relevant OBA family, reducing the risk of investing in unproven heterocyclic architectures [4][5].

Application
Selection Property
Validation Focus
Fluorescent probe development
Furan‑specific emission profile
Verify emission λmax and quantum yield in target solvent
Antiparasitic screening studies
DNA minor‑groove binding architecture
Compare ΔTₘ and in‑vitro potency under standardized conditions
Sustainable chemistry programs
Renewable FDCA‑derived furan core
Assess supply‑chain sustainability and renewable carbon content
Optical brightener R&D
Parent scaffold for OBA libraries
Evaluate substituent effects on brightness and fastness
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